molecular formula C19H23N5O B2462709 3-(dimethylamino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide CAS No. 1797084-86-6

3-(dimethylamino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide

Cat. No. B2462709
CAS RN: 1797084-86-6
M. Wt: 337.427
InChI Key: IPJSNXREYXFFNK-UHFFFAOYSA-N
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Description

The compound “3-(dimethylamino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide” is a chemical compound . It is related to a series of compounds that are selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors . DDR1 is an emerging potential molecular target for new anticancer drug discovery .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a family of pyrazolo[1,5-a]pyrimidines has been synthesized using a simpler and greener synthetic methodology . Another study reported the synthesis of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .

Scientific Research Applications

Future Directions

The future directions for research on “3-(dimethylamino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide” and related compounds could involve further exploration of their potential as DDR1 inhibitors , as well as their potential for cancer treatment .

properties

IUPAC Name

3-(dimethylamino)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-14-10-18-21-12-15(13-24(18)22-14)6-5-9-20-19(25)16-7-4-8-17(11-16)23(2)3/h4,7-8,10-13H,5-6,9H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJSNXREYXFFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC(=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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